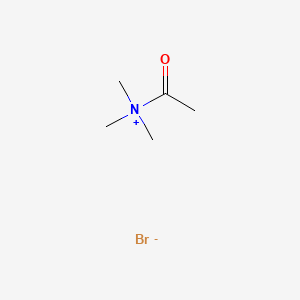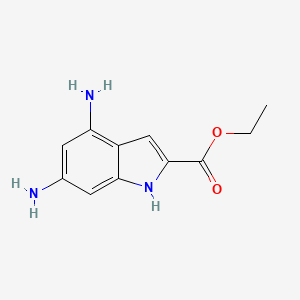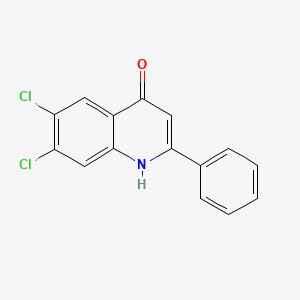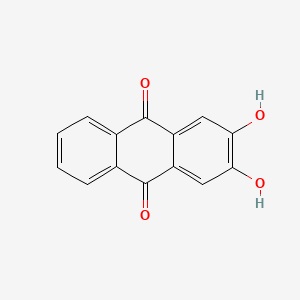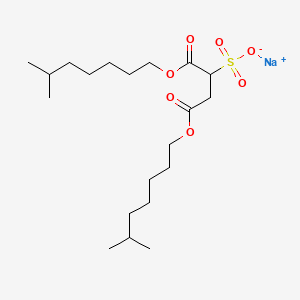
sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate is a complex organic compound with a unique structure It is characterized by the presence of two 6-methylheptoxy groups attached to a dioxobutane backbone, along with a sulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate typically involves multiple steps. The initial step often includes the preparation of the dioxobutane backbone, followed by the introduction of the 6-methylheptoxy groups through etherification reactions. The final step involves the sulfonation of the compound to introduce the sulfonate group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound with consistent quality.
化学反应分析
Types of Reactions
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
科学研究应用
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The 6-methylheptoxy groups may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
相似化合物的比较
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate can be compared with other similar compounds, such as:
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-carboxylate: This compound has a carboxylate group instead of a sulfonate group, which may affect its reactivity and applications.
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-phosphate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C20H37NaO7S |
|---|---|
分子量 |
444.6 g/mol |
IUPAC 名称 |
sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H38O7S.Na/c1-16(2)11-7-5-9-13-26-19(21)15-18(28(23,24)25)20(22)27-14-10-6-8-12-17(3)4;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1 |
InChI 键 |
VHDOAHBIZRSCPJ-UHFFFAOYSA-M |
规范 SMILES |
CC(C)CCCCCOC(=O)CC(C(=O)OCCCCCC(C)C)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


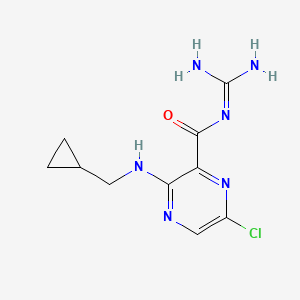

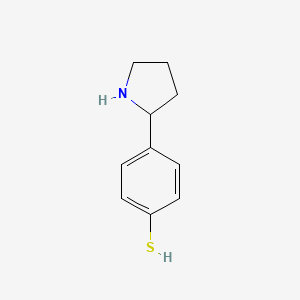



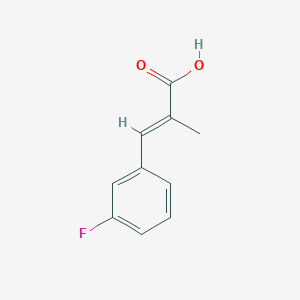
![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)

